4-Tert-butylbenzyl alcohol

Description

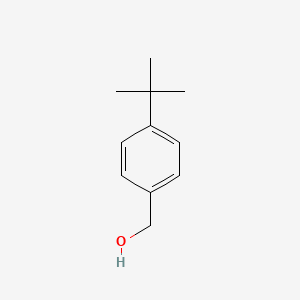

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEINXLJOJPHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061249 | |

| Record name | 4-tert-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-65-6 | |

| Record name | 4-tert-Butylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4Q3YX9P4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Tert-butylbenzyl alcohol synthesis protocol for organic chemistry labs

An In-depth Technical Guide to the Synthesis of 4-Tert-butylbenzyl Alcohol for Organic Chemistry Laboratories

This guide provides a comprehensive overview of a common and reliable protocol for the synthesis of this compound, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1] The primary method detailed is the reduction of 4-tert-butylbenzaldehyde (B1265539), a procedure well-suited for typical organic chemistry laboratory settings.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 877-65-6 | [1][2] |

| Molecular Formula | C11H16O | [1][2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 140 °C at 20 mmHg | [3] |

| Density | 0.928 g/mL at 25 °C | [3] |

| Refractive Index | 1.517 at 20 °C | [3] |

Synthesis Protocol: Reduction of 4-tert-butylbenzaldehyde

This protocol is adapted from a procedure reported to achieve a quantitative yield. The reaction involves the reduction of the aldehyde functional group of 4-tert-butylbenzaldehyde to a primary alcohol using sodium borohydride (B1222165).

Reaction Scheme

Caption: Reduction of 4-tert-butylbenzaldehyde to this compound.

Experimental Protocol

Materials:

-

4-tert-butylbenzaldehyde (5.00 g, 30.8 mmol, 1.0 equiv.)

-

Absolute Ethanol (50 mL)

-

Sodium borohydride (NaBH₄) (768 mg, 20.3 mmol, 0.66 equiv.)

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask

-

Stirring apparatus

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottomed flask, dissolve 5.00 g of 4-tert-butylbenzaldehyde in 20 mL of absolute ethanol.

-

Prepare a suspension of 768 mg of sodium borohydride in 30 mL of absolute ethanol.

-

Add the sodium borohydride suspension to the solution of 4-tert-butylbenzaldehyde.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Quench the reaction by adding a 10% aqueous solution of sodium hydroxide and continue stirring until the solution becomes homogeneous.

-

Add water to the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic extracts and wash them with a 5% aqueous solution of sodium bicarbonate, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-tert-butylbenzaldehyde |

| Mass of Starting Material | 5.00 g |

| Moles of Starting Material | 30.8 mmol |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Mass of Reducing Agent | 768 mg |

| Moles of Reducing Agent | 20.3 mmol |

| Solvent | Absolute Ethanol |

| Reaction Time | 30 minutes |

| Reaction Temperature | Room Temperature |

| Reported Yield | 5.06 g (100%) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route: Palladium-Catalyzed Hydroxymethylation

An alternative method for the synthesis of this compound involves the palladium-catalyzed hydroxymethylation of 4-tert-butylphenylboronic acid using aqueous formaldehyde.[2] This method, while potentially offering high yields (reported as 92%), requires more specialized reagents and conditions, including an inert atmosphere and heating.[2]

Reaction Conditions Summary

| Parameter | Value |

| Catalyst | bis(η³-allyl-μ-chloropalladium(II)) |

| Ligand | 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-4,5-dihydroimidazolinium chloride |

| Solvent | Tetrahydrofuran and Water |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Atmosphere | Inert (Argon) |

| Reported Yield | 92% |

This palladium-catalyzed approach represents a more advanced synthetic strategy and may be suitable for researchers exploring catalytic C-C bond-forming reactions.

Safety Information

This compound may cause skin and eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

Spectroscopic Characterization of 4-Tert-butylbenzyl Alcohol: An In-depth Technical Guide

Introduction

4-tert-butylbenzyl alcohol is an important intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries. Its chemical structure, featuring a substituted aromatic ring and a primary alcohol functional group, gives rise to a characteristic spectroscopic signature. This technical guide provides a comprehensive overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and a workflow visualization are presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and quality assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structural integrity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different types of protons present in the molecule. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.32 | d | 2H | Ar-H (ortho to CH₂OH) |

| ~7.28 | d | 2H | Ar-H (ortho to t-Bu) |

| ~4.65 | s | 2H | -CH₂OH |

| ~1.60 | s | 1H | -OH |

| ~1.31 | s | 9H | -C(CH₃)₃ |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be affected by concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

| Chemical Shift (δ) ppm | Assignment |

| ~150.8 | Ar-C (quaternary, attached to t-Bu) |

| ~137.9 | Ar-C (quaternary, attached to CH₂OH) |

| ~126.8 | Ar-CH (ortho to CH₂OH) |

| ~125.4 | Ar-CH (ortho to t-Bu) |

| ~65.2 | -CH₂OH |

| ~34.5 | -C(CH₃)₃ (quaternary) |

| ~31.4 | -C(CH₃)₃ (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the functional groups present in a compound.

IR Spectral Data

The IR spectrum of this compound, typically acquired as a liquid film, shows characteristic absorption bands for the hydroxyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050-3020 | Medium | C-H stretch (aromatic) |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1615, 1515 | Medium | C=C stretch (aromatic ring) |

| ~1015 | Strong | C-O stretch (primary alcohol) |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed. A sufficient number of scans (typically several hundred to thousands) are acquired with a relaxation delay of 2-5 seconds to ensure adequate signal intensity for all carbon signals, including quaternary carbons.

3. Data Processing:

-

The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.

-

Phase and baseline corrections are applied to the spectra.

-

The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C NMR spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy

1. Sample Preparation (Liquid Film Method):

-

Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

2. Data Acquisition:

-

The prepared salt plates are placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of the empty spectrometer is recorded.

-

The sample spectrum is then acquired by passing the IR beam through the liquid film. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

3. Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The prominent absorption bands are identified and their wavenumbers are recorded.

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive method for the characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in ensuring the identity and purity of this versatile chemical compound. The distinct signals in the NMR spectra and the characteristic absorption bands in the IR spectrum, when taken together, offer unambiguous confirmation of the molecular structure.

Physical and chemical properties of 4-Tert-butylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Tert-butylbenzyl alcohol, including detailed experimental protocols, spectroscopic data, and known chemical reactivity. This information is intended to support its application in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.

Physical and Chemical Properties

This compound is a colorless to pale yellow clear liquid at room temperature. It is soluble in alcohols and other organic solvents but insoluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 877-65-6 | [3][4] |

| Molecular Formula | C₁₁H₁₆O | [3][4] |

| Molecular Weight | 164.24 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 250.3 ± 0.0 °C at 760 mmHg, 140 °C at 20 mmHg | [3][5] |

| Density | 1.0 ± 0.1 g/cm³, 0.928 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.517 - 1.519 | [5] |

| Flash Point | > 110 °C (> 230 °F), 128 °C (DIN 51758) | [5] |

| Solubility | Soluble in alcohol, insoluble in water | [1][2] |

| LogP | 2.72 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

2.1. Synthesis via Reduction of 4-Tert-butylbenzaldehyde (B1265539)

This protocol details the synthesis of this compound by the reduction of 4-tert-butylbenzaldehyde using sodium borohydride (B1222165).[6]

Materials:

-

4-tert-butylbenzaldehyde

-

Absolute Ethanol (B145695) (EtOH)

-

Sodium borohydride (NaBH₄)

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

In a round-bottomed flask, dissolve 5.00 g (30.8 mmol) of 4-tert-butylbenzaldehyde in 20 mL of absolute ethanol.[6]

-

Prepare a suspension of 768 mg (20.3 mmol) of NaBH₄ in 30 mL of absolute ethanol.[6]

-

Add the NaBH₄ suspension to the solution of 4-tert-butylbenzaldehyde.[6]

-

Stir the reaction mixture at room temperature for 30 minutes.[6]

-

Quench the reaction by adding 10% aqueous NaOH solution and continue stirring until the solution becomes homogeneous.[6]

-

Add water to the mixture and remove the ethanol under reduced pressure.[6]

-

Extract the aqueous mixture three times with dichloromethane.[6]

-

Combine the organic extracts and wash with 5% aqueous NaHCO₃, followed by water.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a clear liquid.[6]

2.2. Synthesis via Palladium-Catalyzed Hydroxymethylation

This method describes the synthesis of this compound from 4-tert-butylphenylboronic acid and formaldehyde (B43269), catalyzed by a palladium complex.[7]

Materials:

-

4-tert-butylphenylboronic acid

-

[PdCl(η³-allyl)]₂

-

Imidazolinium salt (e.g., 1a as described in the reference)

-

Inorganic base (e.g., K₂CO₃)

-

Tetrahydrofuran (THF) or other suitable solvent

-

37 wt % Formaldehyde in H₂O

-

Argon gas

-

Test tube with a rubber septum and Teflon liner screw cap

-

Oil bath

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297)

Procedure:

-

Charge a 10 mL test tube with [PdCl(η³-allyl)]₂ (0.00125-0.005 mmol), imidazolinium salt 1a (0.0025-0.01 mmol), 4-tert-butylphenylboronic acid (0.50 mmol), and an inorganic base (2.0 mmol).[7]

-

Seal the test tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle five times.[7]

-

Add 0.5 mL of solvent (e.g., THF) and 102 mg of 37 wt % formaldehyde in H₂O (1.25 mmol formaldehyde) via a syringe through the septum.[7]

-

Under an argon flow, replace the rubber septum with a Teflon liner screw cap.[7]

-

Place the test tube in an oil bath preheated to 100 °C and stir the reaction mixture for 2 hours.[7]

-

Cool the reaction mixture to room temperature.[7]

-

Purify the crude product by passing it through a silica gel column using a hexane/ethyl acetate eluent.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of 4-tert-butylbenzaldehyde.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

4.1. Oxidation

Benzyl (B1604629) alcohols can be selectively oxidized to the corresponding aldehydes. For instance, the selective oxidation of this compound can be investigated using hypochlorite (B82951) and a phase transfer catalyst in a membrane reactor.[1][5]

4.2. Esterification

This compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis.

4.3. Complex Formation

It has been noted that this compound can form an inclusion complex with β-cyclodextrin, and the crystal structure of this complex has been studied.[1][5]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the tert-butyl protons, the aromatic protons, the benzylic protons, and the hydroxyl proton. The tert-butyl group typically appears as a sharp singlet around 1.3 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The benzylic (CH₂) protons will appear as a singlet, and the hydroxyl (OH) proton will be a broad singlet whose chemical shift is concentration-dependent.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons (with symmetry leading to fewer than 6 signals), and the benzylic carbon.

5.2. Infrared (IR) Spectroscopy The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons just below and above 3000 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band, typically in the 1000-1100 cm⁻¹ range for a primary benzyl alcohol.[8]

5.3. Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 164. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the benzylic C-C bond, leading to a prominent tropylium (B1234903) or substituted tropylium ion. The base peak is often observed at m/z 149, corresponding to the loss of a methyl group from the tert-butyl moiety of the M-H₂O fragment.[5]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[4][5] It may also cause respiratory irritation.[4]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][5]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Store in a cool, well-ventilated place.[10]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[1][11] Its bulky tert-butyl group can impart specific steric and electronic properties to the target molecules, which is often desirable in the design of pharmaceuticals and other specialty chemicals.[12] It has been used in the preparation of novel copolyimides with bulky pendent groups.[12] The tert-butyl moiety is a common functional group in many drug molecules, where it can influence metabolic stability and binding affinity.[13]

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound(877-65-6) 1H NMR spectrum [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 4-Tert-butylbenzyl Alcohol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylbenzyl alcohol, a key intermediate in the synthesis of various organic compounds. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in published literature, this document outlines a robust experimental protocol for determining these values. The information presented here is intended to support research, development, and formulation activities where this compound is utilized.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₆O, is an aromatic alcohol characterized by a benzyl (B1604629) alcohol core substituted with a tert-butyl group at the para position. This substitution pattern significantly influences its physical and chemical properties, including its solubility profile. Generally, this compound is described as being soluble in alcohols and other common organic solvents, and largely insoluble in water. An estimated aqueous solubility is approximately 597.8 mg/L at 25°C[1]. Its solubility in organic media is a critical parameter for its application in organic synthesis, purification processes, and formulation development.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Acetone | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Toluene | Gravimetric | |||

| Hexane | Gravimetric | |||

| Dichloromethane | Gravimetric | |||

| Diethyl Ether | Gravimetric |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted thermodynamic equilibrium shake-flask method for determining the solubility of a solid compound in an organic solvent. This method is reliable and can be adapted for various solute-solvent systems.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest. This is achieved by agitating an excess amount of the solid solute with the solvent at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the solute in the clear, saturated supernatant is quantified.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or beakers

-

Vacuum oven or desiccator

-

(Optional) UV-Vis Spectrophotometer

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath.

-

Agitate the mixture for a period of 24 to 72 hours. The time required to reach equilibrium may vary depending on the solvent and should be determined empirically if high accuracy is needed (by taking measurements at different time points until the concentration plateaus).

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry, pre-weighed container. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood, optionally assisted by a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then reweigh it.

-

The difference between the final weight (container + residue) and the initial weight of the empty container gives the mass of the dissolved this compound.

-

The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent.

-

Convert the solubility to moles per liter (mol/L) using the molecular weight of this compound (164.24 g/mol ).

-

Alternative Analytical Method: UV-Vis Spectrophotometry

For solvents that are transparent in the UV region where this compound has an absorbance maximum, UV-Vis spectrophotometry can be a faster alternative to the gravimetric method.

-

Prepare a Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).

-

Analyze the Saturated Solution: The filtered saturated solution is diluted with a known factor to bring its concentration within the linear range of the calibration curve.

-

Determine Concentration: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The solubility of the original saturated solution is then calculated by applying the dilution factor.

Conclusion

This guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocol, researchers, scientists, and drug development professionals can generate the necessary quantitative data to support their work in synthesis, purification, and formulation. The provided table template encourages the standardized recording of these crucial physical property data.

References

4-Tert-butylbenzyl alcohol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Chemical and Physical Properties

This compound, also known as (4-(tert-butyl)phenyl)methanol, is a colorless liquid at room temperature.[1] It is soluble in organic solvents such as alcohol and insoluble in water.[1] The presence of the bulky tert-butyl group can be leveraged in drug design to provide steric shielding, potentially enhancing metabolic stability and modulating receptor binding of target molecules.

Table 1: Physicochemical Data for this compound

| Parameter | Value | Reference |

| CAS Number | 877-65-6 | [3][4] |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 140 °C at 20 mmHg | [4] |

| Density | 0.928 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.517 | [4] |

| Solubility | Soluble in alcohol, insoluble in water | [1] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the reduction of 4-tert-butylbenzaldehyde (B1265539). The following protocol provides a detailed procedure for this conversion.

Experimental Protocol: Reduction of 4-tert-butylbenzaldehyde

Materials:

-

4-tert-butylbenzaldehyde

-

Absolute ethanol (B145695)

-

Sodium borohydride (B1222165) (NaBH₄)

-

10% aqueous sodium hydroxide (B78521) (NaOH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottomed flask

-

Stirring apparatus

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottomed flask, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in absolute ethanol.

-

To this solution, add a suspension of sodium borohydride (0.66 equivalents) in absolute ethanol.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Quench the reaction by adding 10% aqueous sodium hydroxide and continue stirring until the solution becomes homogeneous.

-

Add water to the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic extracts and wash them with 5% aqueous sodium bicarbonate, followed by a wash with water.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly associated with this compound. Its primary application in the pharmaceutical industry is as a synthetic intermediate.[1][2] For instance, the N-4-tert-butylbenzyl moiety is a component of the antifungal agent butenafine, which acts by inhibiting squalene (B77637) epoxidation in fungi. Additionally, a more complex molecule containing the 4-tert-butylbenzyl group has been investigated as a prostaglandin (B15479496) E2 receptor agonist. However, the direct interaction of this compound with biological pathways has not been extensively characterized.

Safety Information

This compound is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-tert-butylbenzaldehyde.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to (4-tert-butylphenyl)methanol for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (4-tert-butylphenyl)methanol, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and subsequent chemical transformations, and discusses its applications, particularly in the context of pharmaceutical development. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

(4-tert-butylphenyl)methanol, also widely known as 4-tert-butylbenzyl alcohol, is an aromatic alcohol that serves as a versatile building block in organic chemistry.[1][2] Its structure, featuring a benzyl (B1604629) alcohol moiety substituted with a bulky tert-butyl group at the para position, imparts unique steric and electronic properties that are leveraged in the synthesis of more complex molecules. This guide aims to be a thorough resource, covering the fundamental characteristics and practical applications of this compound.

Chemical and Physical Properties

(4-tert-butylphenyl)methanol is a clear, colorless liquid at room temperature.[3] It is soluble in alcohols and other common organic solvents but insoluble in water.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-tert-butylphenyl)methanol | [1] |

| Synonyms | This compound, p-tert-Butylbenzyl alcohol | [1] |

| CAS Number | 877-65-6 | [1] |

| Molecular Formula | C₁₁H₁₆O | [1][4] |

| Molecular Weight | 164.24 g/mol | [4] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 140 °C at 20 mmHg | [3] |

| Density | 0.928 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.517 | [3] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

Safety and Handling

(4-tert-butylphenyl)methanol is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.

| Hazard Statement | GHS Classification | Precautionary Codes |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313 |

| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 |

Note: Quantitative toxicity data such as LD50 has not been determined.[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of (4-tert-butylphenyl)methanol are provided below.

Synthesis

Two common methods for the synthesis of (4-tert-butylphenyl)methanol are the reduction of the corresponding aldehyde and the palladium-catalyzed hydroxymethylation of an arylboronic acid.

Method 1: Reduction of 4-tert-butylbenzaldehyde (B1265539)

This protocol involves the reduction of 4-tert-butylbenzaldehyde using sodium borohydride (B1222165).

-

Materials:

-

4-tert-butylbenzaldehyde (1.0 equiv.)

-

Absolute ethanol (B145695)

-

Sodium borohydride (NaBH₄) (0.66 equiv.)

-

10% aqueous sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a round-bottomed flask, dissolve 4-tert-butylbenzaldehyde (e.g., 5.00 g, 30.8 mmol) in absolute ethanol (20 mL).

-

Add a suspension of NaBH₄ (e.g., 768 mg, 20.3 mmol) in absolute ethanol (30 mL) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by adding 10% aqueous NaOH and continue stirring until the solution is homogeneous.

-

Add water and remove the ethanol under reduced pressure.

-

Extract the aqueous mixture with CH₂Cl₂ (3 x volumes).

-

Combine the organic extracts and wash with 5% aqueous NaHCO₃, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a clear liquid.

-

Method 2: Palladium-Catalyzed Hydroxymethylation

This method utilizes a palladium catalyst to react 4-tert-butylphenylboronic acid with formaldehyde (B43269).[6]

-

Materials:

-

4-tert-butylphenylboronic acid (1.0 equiv.)

-

Aqueous formaldehyde (37 wt%, 2.5 equiv.)

-

[PdCl(η³-allyl)]₂ (e.g., 0.0025 mol%)

-

Imidazolinium salt ligand (e.g., 0.005 mol%)

-

Inorganic base (e.g., K₂CO₃, 4.0 equiv.)

-

Solvent (e.g., Tetrahydrofuran/Water)

-

-

Procedure:

-

Charge a sealed tube with the palladium catalyst, ligand, 4-tert-butylphenylboronic acid, and the inorganic base.

-

Evacuate and backfill the tube with argon (repeat five times).

-

Add the solvent and aqueous formaldehyde via syringe.

-

Place the sealed tube in an oil bath preheated to 100 °C and stir for 2 hours.

-

Cool the reaction mixture to room temperature.

-

The crude product can then be purified by column chromatography.

-

Purification

The primary method for purifying (4-tert-butylphenyl)methanol is flash column chromatography.

-

Stationary Phase: Silica (B1680970) Gel (60 Å, 230-400 mesh).

-

Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity can be adjusted as needed, with a common starting point being a 9:1 or 4:1 hexane to ethyl acetate ratio.

-

Monitoring: The progress of the purification can be monitored by thin-layer chromatography (TLC) using silica gel plates and visualized under UV light.

Spectroscopic Analysis

-

¹H NMR (in CDCl₃): Expected signals include a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the benzylic protons (~4.6 ppm), and doublets for the aromatic protons (~7.3 ppm).

-

IR Spectroscopy: Key peaks to identify are a broad O-H stretch (~3300 cm⁻¹), C-H stretches from the alkyl and aromatic groups (~2850-3000 cm⁻¹), and C=C stretches from the aromatic ring (~1600 cm⁻¹).

Chemical Reactivity and Applications in Synthesis

(4-tert-butylphenyl)methanol is a valuable intermediate due to the reactivity of its hydroxyl group, which can undergo oxidation, esterification, and etherification.

Oxidation to 4-tert-butylbenzaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde.

-

Protocol Example (TEMPO-catalyzed oxidation):

-

Dissolve (4-tert-butylphenyl)methanol in a suitable solvent like dichloromethane.

-

Add a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).

-

Add a stoichiometric oxidant, such as trichloroisocyanuric acid or sodium hypochlorite, while maintaining the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by quenching the oxidant, separating the organic layer, washing, drying, and concentrating to obtain the aldehyde.

-

Esterification

The alcohol can be esterified with a carboxylic acid or its derivative.

-

Protocol Example (Fischer Esterification):

-

Combine (4-tert-butylphenyl)methanol with a carboxylic acid in an excess of a suitable solvent that can also act as the esterifying agent (e.g., acetic acid) or in an inert solvent with the desired acyl chloride or anhydride.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture, neutralize the acid, and extract the ester product.

-

Etherification (Williamson Ether Synthesis)

The alcohol can be converted to its alkoxide and reacted with an alkyl halide to form an ether.

-

Protocol Example:

-

Dissolve (4-tert-butylphenyl)methanol in a polar aprotic solvent like THF.

-

Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the alcohol, forming the sodium alkoxide.

-

Add an alkyl halide (e.g., methyl iodide) and allow the reaction to proceed at room temperature.

-

Quench the reaction with water and extract the ether product.

-

Role in Drug Development

While there are no major drugs where (4-tert-butylphenyl)methanol is a direct starting material in the final marketed synthesis, its structural motif is important in medicinal chemistry. The tert-butyl group is often used to increase lipophilicity, which can enhance membrane permeability, or to provide steric bulk that can improve selectivity for a biological target or block metabolic degradation.

A notable application of a related structure is the use of a 4-tert-butylphenyl group as a protecting group in the synthesis of the beta-blocker, Betaxolol. In this synthesis, the phenolic hydroxyl group of a precursor is protected as a tert-butyl ether to prevent unwanted side reactions during subsequent synthetic steps.

Visualizations

Caption: General synthesis workflow of (4-tert-butylphenyl)methanol and its key reactions.

Caption: Conceptual role of a 4-tert-butylphenyl protecting group in drug synthesis.

Conclusion

(4-tert-butylphenyl)methanol is a foundational chemical intermediate with well-established synthesis and reaction protocols. Its utility in providing the 4-tert-butylbenzyl moiety makes it a valuable component in the toolkit of synthetic and medicinal chemists. This guide provides the essential technical information for its effective use in a research and development setting.

References

- 1. This compound | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-叔丁基苯甲醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Safety and handling precautions for 4-Tert-butylbenzyl alcohol

An In-depth Technical Guide to the Safety and Handling of 4-Tert-butylbenzyl Alcohol

Introduction

This compound, with the CAS number 877-65-6, is an alkylbenzene used as an intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical formula is C11H16O.[3] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is crucial for professionals in laboratory and manufacturing settings. This guide provides a comprehensive overview of the safety and handling precautions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6][7]

Globally Harmonized System (GHS) Classification

The GHS classification for this compound indicates its primary hazards to be related to skin, eye, and respiratory irritation.[4][5][7]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid[9] |

| Molecular Formula | C11H16O[3] |

| Molecular Weight | 164.244 g/mol [3] |

| Boiling Point | 140 °C at 20 mmHg[2][8] / 250.3 °C at 760 mmHg[3] |

| Density | 0.928 g/mL at 25 °C[2][8] / 1.0 g/cm³[3] |

| Flash Point | >110 °C (>230 °F)[9] / 128 °C (262.4 °F)[8] |

| Refractive Index | 1.517 at 20 °C[8] |

| Solubility | Soluble in alcohol, insoluble in water[1][2][7] |

| Vapor Pressure | 0.0 mmHg at 25 °C[3] |

Safe Handling and Storage

Handling

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

-

Ventilation: Use only in a well-ventilated area or outdoors.[4][6]

-

Personal Contact: Avoid all personal contact, including inhalation of mists, vapors, or sprays.[4][6] Do not eat, drink, or smoke when handling this substance.[4]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][6] Contaminated work clothes should be laundered separately before reuse.[4]

-

Container Management: Keep containers securely sealed when not in use and avoid physical damage to them.[4][6]

Storage

Correct storage conditions are necessary to maintain the integrity of the chemical and prevent hazardous situations.

-

General Storage: Store in a cool, dry, and well-ventilated place.[1][7]

-

Container: Keep the container tightly closed and store in the original containers.[1][6]

-

Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Caption: PPE selection for handling this compound.

-

Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[10] A face shield may be necessary for splash protection.

-

Hand Protection: Wear suitable protective gloves.[4]

-

Skin and Body Protection: Wear protective clothing, overalls, and a PVC apron to prevent skin contact.[4]

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be required.[10] If ventilation is inadequate or there is a risk of inhaling vapors or mists, use an approved respirator.[11]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Caption: First aid procedures for exposure to this compound.

-

Eye Contact: Immediately flush eyes with fresh running water for several minutes.[4] Keep eyelids open and away from the eye to ensure complete irrigation.[4] If present and easy to do, remove contact lenses.[4] If eye irritation persists, seek medical advice/attention.[4]

-

Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap if available.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]

-

Inhalation: If fumes, aerosols, or combustion products are inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4]

-

Ingestion: Immediately give a glass of water.[4] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[4]

Fire Fighting Measures

While not considered a significant fire risk, containers may burn.[4]

-

Extinguishing Media: There is no restriction on the type of extinguisher that may be used. Use extinguishing media suitable for the surrounding area.[4][6]

-

Fire Fighting Procedures: Alert the Fire Brigade and inform them of the location and nature of the hazard.[4] Wear breathing apparatus and protective gloves.[4] Use water spray to cool fire-exposed containers from a protected location.[4]

-

Hazards from Combustion: May emit corrosive fumes upon combustion.[4]

Accidental Release Measures

In the case of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Caption: Workflow for responding to a spill of this compound.

-

Minor Spills: Clean up all spills immediately.[4] Avoid breathing vapors and contact with skin and eyes.[4] Control personal contact by using protective equipment.[4] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[4] Wipe up and place in a suitable, labeled container for waste disposal.[4]

-

Major Spills: This is a moderate hazard.[4] Clear the area of personnel and move upwind.[4] Alert the Fire Brigade and inform them of the location and nature of the hazard.[4] Wear breathing apparatus and protective gloves.[4] Prevent spillage from entering drains or water courses.[4]

Toxicological Information

The primary toxicological concerns with this compound are its irritant effects.

-

Acute Effects:

-

Ingestion: The material has not been classified as "harmful by ingestion" by EC Directives.[4]

Experimental Protocols

The hazard classifications for this compound are derived from toxicological studies.[4] While the detailed experimental protocols for these specific studies are not publicly available in the provided search results, they generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.

-

Skin Irritation/Corrosion (e.g., OECD TG 404): This test typically involves applying the substance to the skin of laboratory animals (often rabbits) and observing for signs of erythema (redness) and edema (swelling) over a period of time.

-

Acute Eye Irritation/Corrosion (e.g., OECD TG 405): This protocol involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

-

Acute Inhalation Toxicity (e.g., OECD TG 403): This type of study exposes animals to the substance via inhalation to determine its potential to cause respiratory tract irritation and other systemic effects.

These classifications are based on results from such animal models as per regulatory guidelines.[4] Professionals in drug development would typically conduct their own series of in vitro and in vivo studies to further characterize the toxicological profile of any intermediate used in their processes.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 877-65-6 [chemicalbook.com]

- 3. This compound | CAS#:877-65-6 | Chemsrc [chemsrc.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. guidechem.com [guidechem.com]

- 8. 4-叔丁基苯甲醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Commercial Sourcing and Technical Guide for High-Purity 4-Tert-butylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, synthesis methodologies, purification protocols, and analytical techniques for high-purity 4-tert-butylbenzyl alcohol. This information is intended to assist researchers and professionals in sourcing and utilizing this compound in their work.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from a variety of commercial chemical suppliers. Purity levels typically range from 95% to over 98%, with material suitable for research and development purposes readily obtainable. The following table summarizes key information from prominent suppliers.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Additional Information |

| Thermo Scientific Chemicals (Fisher Scientific) | 98%[1] | 877-65-6 | C₁₁H₁₆O | Soluble in alcohol, insoluble in water.[1] |

| Sigma-Aldrich | 95% | 877-65-6 | (CH₃)₃CC₆H₄CH₂OH | Used in the preparation of novel copolyimides. |

| Biosynth | Not specified | 877-65-6 | C₁₁H₁₆O | Available for pharmaceutical testing. |

| TCI Chemicals | >97.0% (GC) | 877-65-6 | C₁₁H₁₆O | Colorless to light yellow clear liquid. |

| Chemsavers | 98% (GC), Certified | 877-65-6 | (CH₃)₃CC₆H₄CH₂OH | For research and development use. |

| BOC Sciences | Not specified | 877-65-6 | C₁₁H₁₆O | Important raw material for organic synthesis.[2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research. The following sections provide protocols for common laboratory procedures.

Synthesis of this compound via Reduction of 4-Tert-butylbenzaldehyde (B1265539)

A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-tert-butylbenzaldehyde.

Materials:

-

4-tert-butylbenzaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Absolute ethanol (B145695)

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in absolute ethanol.

-

While stirring, add a suspension of sodium borohydride (0.66 equivalents) in absolute ethanol to the flask.

-

Allow the reaction mixture to stir at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of a 10% aqueous NaOH solution and continue stirring until the solution becomes homogeneous.

-

Add water to the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic extracts and wash them with a saturated aqueous NaHCO₃ solution, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure this compound as a clear liquid.

Purification by Flash Column Chromatography

For instances where the synthesized this compound requires further purification to remove unreacted starting material or byproducts, flash column chromatography is an effective method.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for flash chromatography)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

TLC Analysis: Develop a suitable solvent system for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding small increments of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

-

Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

Instrumentation and Conditions (General Example):

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection Port Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

-

Inject 1 µL of the prepared sample into the GC-MS.

Visualizations

The following diagrams illustrate the workflows for the synthesis, purification, and analysis of this compound.

References

The Versatile Precursor: A Technical Guide to 4-Tert-butylbenzyl Alcohol in Fragrance Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butylbenzyl alcohol, a readily available aromatic alcohol, serves as a crucial starting material in the synthesis of a variety of valuable fragrance compounds. Its chemical structure, featuring a reactive benzylic hydroxyl group and a bulky tert-butyl substituent, allows for targeted transformations into aldehydes and subsequent derivatives that possess desirable olfactory properties, most notably the sought-after lily-of-the-valley (muguet) scent. This technical guide provides a comprehensive overview of the synthesis of key fragrance molecules starting from this compound, detailing experimental protocols, quantitative data, and the underlying biochemical pathways of olfaction.

From Precursor to Scent: The Synthetic Pathway

The primary route from this compound to prominent fragrance compounds involves its oxidation to the key intermediate, 4-tert-butylbenzaldehyde (B1265539). This aldehyde then undergoes aldol (B89426) condensation reactions with other aldehydes or ketones, followed by hydrogenation, to yield a range of fragrant molecules.

Diagram of the General Synthetic Workflow

Caption: General synthetic route from this compound to fragrance compounds.

Key Synthetic Transformations: Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of fragrance compounds from this compound.

Oxidation of this compound to 4-Tert-butylbenzaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Several methods can be employed, each with its own advantages and considerations.

a) Using Pyridinium Chlorochromate (PCC)

PCC is a versatile oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1]

-

Materials: this compound, Pyridinium Chlorochromate (PCC), Celite or silica (B1680970) gel, Dichloromethane (DCM).

-

Procedure:

-

Suspend PCC (1.5 equivalents) and Celite in dry DCM in a round-bottom flask under an inert atmosphere.

-

Dissolve this compound (1 equivalent) in dry DCM and add it to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield crude 4-tert-butylbenzaldehyde.

-

Purify the crude product by vacuum distillation.

-

b) Using TEMPO-catalyzed Bleach Oxidation

This method offers a greener alternative to chromium-based oxidants.

-

Materials: this compound, 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Sodium hypochlorite (B82951) solution (bleach), Potassium bromide (KBr), Sodium bicarbonate (NaHCO3), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in DCM.

-

Add an aqueous solution of sodium bicarbonate.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution, maintaining the temperature below 5 °C.

-

Stir at 0 °C until the starting material is consumed (monitor by TLC).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate, brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify by vacuum distillation.

-

c) Using Activated Manganese Dioxide (MnO2)

This heterogeneous oxidation is particularly useful for benzylic alcohols.[2][3]

-

Materials: this compound, Activated manganese dioxide, Dichloromethane (DCM) or Chloroform (CHCl3).

-

Procedure:

-

To a solution of this compound (1 equivalent) in DCM, add a large excess of activated MnO2 (5-10 equivalents by weight).[3]

-

Stir the suspension vigorously at room temperature. The reaction time can vary significantly depending on the activity of the MnO2 (typically several hours to overnight).[3]

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture through a pad of Celite to remove the MnO2.

-

Wash the Celite pad thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify by vacuum distillation if necessary.

-

Synthesis of Fragrance Aldehydes from 4-Tert-butylbenzaldehyde

a) Synthesis of Bourgeonal (3-(4-tert-Butylphenyl)propanal)

Bourgeonal possesses a fresh, watery, green, lily-of-the-valley scent.[4]

-

Procedure Outline: The industrial synthesis involves a mixed aldol reaction of 4-tert-butylbenzaldehyde with acetaldehyde (B116499), followed by hydrogenation.[4]

-

Step 1: Aldol Condensation:

-

A solution of 4-tert-butylbenzaldehyde and a slight excess of acetaldehyde are reacted in the presence of a base catalyst (e.g., sodium hydroxide) in a solvent like methanol (B129727) or ethanol.

-

The reaction is typically carried out at a controlled temperature to minimize side reactions.

-

This step yields 4-tert-butylcinnamaldehyde.

-

-

Step 2: Hydrogenation:

-

The resulting 4-tert-butylcinnamaldehyde is then hydrogenated to saturate the carbon-carbon double bond.

-

This is typically performed using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The reaction selectively reduces the double bond, leaving the aldehyde group intact, to yield Bourgeonal.

-

b) Synthesis of Lilial® (3-(4-tert-butylphenyl)-2-methylpropanal)

Lilial® is another widely used fragrance with a powerful and radiant lily-of-the-valley character.[5]

-

Procedure Outline: Lilial is synthesized via a crossed aldol condensation between 4-tert-butylbenzaldehyde and propionaldehyde (B47417), followed by hydrogenation.[5]

-

Step 1: Aldol Condensation:

-

Dissolve 4-tert-butylbenzaldehyde (1 equivalent) in methanol.

-

Add a catalytic amount of a base, such as potassium hydroxide.

-

Slowly add propionaldehyde (1-1.2 equivalents) to the mixture while maintaining a low temperature (e.g., 10-20 °C) to control the reaction.

-

After the addition, the mixture is stirred for a few hours to ensure complete reaction, forming 4-tert-butyl-α-methylcinnamaldehyde.

-

-

Step 2: Hydrogenation:

-

The intermediate, 4-tert-butyl-α-methylcinnamaldehyde, is hydrogenated using a catalyst like Raney nickel or palladium on charcoal.

-

This step selectively reduces the carbon-carbon double bond to afford Lilial®.

-

c) Synthesis of Mayol® (4-(1-methylethyl)cyclohexanemethanol)

While not a direct derivative of the aromatic ring, the synthesis of related structures can be inspired by similar principles. For completeness, a related fragrance alcohol is included.

-

Procedure Outline: The synthesis of Mayol involves the reduction of the corresponding ester, which can be derived from p-tert-butylbenzoic acid.

Quantitative Data

The following tables summarize the key physical and quantitative data for the starting material, intermediate, and major fragrance products.

Table 1: Physical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| This compound | (4-tert-butylphenyl)methanol | 877-65-6 | C₁₁H₁₆O | 164.25 | Colorless liquid | 140 @ 20 mmHg |

| 4-Tert-butylbenzaldehyde | 4-(tert-butyl)benzaldehyde | 939-97-9 | C₁₁H₁₄O | 162.23 | Colorless to pale yellow liquid | 248.7 |

| Bourgeonal | 3-(4-tert-butylphenyl)propanal | 18127-01-0 | C₁₃H₁₈O | 190.28 | Pale yellow liquid | 265.1 |

| Lilial® | 3-(4-tert-butylphenyl)-2-methylpropanal | 80-54-6 | C₁₄H₂₀O | 204.31 | Colorless viscous liquid | 275 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 7.35 (d, 2H), 7.29 (d, 2H), 4.63 (s, 2H), 1.32 (s, 9H)[6] | 150.3, 137.9, 126.8, 125.4, 65.2, 34.5, 31.4 | 3330 (O-H), 2960, 1510, 1015 |

| 4-Tert-butylbenzaldehyde | 9.97 (s, 1H), 7.82 (d, 2H), 7.55 (d, 2H), 1.35 (s, 9H)[7][8] | 192.2, 157.8, 134.2, 129.8, 125.9, 35.3, 31.1[9] | 2830, 2730 (C-H aldehyde), 1700 (C=O), 1605 |

| Bourgeonal | 9.77 (t, 1H), 7.15 (d, 2H), 7.09 (d, 2H), 2.91 (t, 2H), 2.74 (t, 2H), 1.31 (s, 9H) | 202.3, 148.9, 138.2, 128.0, 125.4, 45.1, 34.5, 31.3, 29.8 | 2720 (C-H aldehyde), 1725 (C=O), 1510 |

| Lilial® | 9.65 (d, 1H), 7.12 (d, 2H), 7.05 (d, 2H), 2.85-2.70 (m, 2H), 2.45 (m, 1H), 1.30 (s, 9H), 1.05 (d, 3H)[10] | 205.1, 149.2, 136.5, 129.0, 125.4, 51.5, 38.0, 34.4, 31.3, 13.5 | 2710 (C-H aldehyde), 1725 (C=O), 1510 |

The Science of Scent: Olfactory Signaling Pathway

The perception of fragrance molecules like Bourgeonal is initiated by their interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. Bourgeonal is a known potent agonist for the human olfactory receptor OR1D2 (also known as hOR17-4).[11][12] The activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.[13][14]

Diagram of the Bourgeonal-OR1D2 Signaling Pathway

Caption: Simplified signaling cascade upon activation of the OR1D2 receptor by Bourgeonal.

Upon binding of Bourgeonal to the OR1D2 receptor, a conformational change occurs, activating the associated G-protein (specifically, the olfactory G-protein, Golf). This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein. The activated α-subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of calcium ions (Ca²⁺) into the cell. This influx of Ca²⁺, in turn, opens calcium-activated chloride (Cl⁻) channels, leading to an efflux of chloride ions. The overall change in ion concentrations causes a depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed as the perception of a specific scent.[4][13]

Conclusion

This compound is a cornerstone molecule in the fragrance industry, providing a gateway to a family of highly valued synthetic odorants. Through a straightforward and versatile synthetic sequence involving oxidation and subsequent aldol condensation/hydrogenation, this precursor is transformed into compounds that mimic the delicate and fresh aroma of lily-of-the-valley. Understanding the detailed experimental protocols and the underlying principles of olfactory perception is essential for researchers and professionals in the fields of fragrance chemistry, materials science, and drug development to innovate and create novel scent experiences. The continued exploration of new derivatives and more efficient, sustainable synthetic methodologies will undoubtedly expand the fragrant repertoire derived from this valuable starting material.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 3. Manganese Dioxide [commonorganicchemistry.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Lilial - Wikipedia [en.wikipedia.org]

- 6. This compound | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Gene - OR1D2 [maayanlab.cloud]

- 12. genecards.org [genecards.org]

- 13. Olfactory Receptors Modulate Physiological Processes in Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

The Pivotal Role of the Benzylic Hydroxyl Group: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals